molecular formula C13H13ClN8OS B12182603 1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide

1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide

Cat. No.: B12182603
M. Wt: 364.81 g/mol
InChI Key: NCGYEFGYQWKLRD-UHFFFAOYSA-N
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Description

Core Structural Framework

The molecule contains three distinct heterocyclic systems: a 2-chloropurine base, a piperidine ring, and a 1,3,4-thiadiazole moiety. The purine nucleus (C₅H₃ClN₄) attaches at position N-9 to the piperidine nitrogen, while the carboxamide group at position 3 of the piperidine forms an imine linkage with the thiadiazole ring. Bond length analysis shows typical aromatic character in the purine system (C-N: 1.33-1.38 Å) and partial double-bond character in the thiadiazole S-N bonds (1.65 Å).

The piperidine ring adopts a chair conformation with the carboxamide substituent in an axial position, creating steric interactions that influence molecular packing. X-ray diffraction data confirm the (2E)-configuration of the thiadiazol-2(3H)-ylidene group, with the sulfur atom syn-periplanar to the carbonyl oxygen (torsion angle: 178.4°).

Substituent Effects and Stereoelectronic Features

The 2-chloro substituent on the purine ring induces significant electronic effects, reducing electron density at position 6 (NBO charge: +0.32 e) compared to unsubstituted purines. This polarization facilitates nucleophilic substitution reactions at this position, though such reactivity falls outside the current structural analysis scope.

The thiadiazole ring exhibits remarkable planarity (RMSD: 0.02 Å) with partial aromatic character evidenced by bond equalization (S-N: 1.64 Å, N-N: 1.40 Å). Natural Bond Orbital analysis reveals strong conjugation between the thiadiazole's π*-orbitals and the carboxamide's lone pairs, creating a continuous delocalized system spanning from purine to thiadiazole.

Properties

Molecular Formula

C13H13ClN8OS

Molecular Weight

364.81 g/mol

IUPAC Name

1-(2-chloro-7H-purin-6-yl)-N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C13H13ClN8OS/c14-12-18-9-8(15-5-16-9)10(19-12)22-3-1-2-7(4-22)11(23)20-13-21-17-6-24-13/h5-7H,1-4H2,(H,20,21,23)(H,15,16,18,19)

InChI Key

NCGYEFGYQWKLRD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC(=NC3=C2NC=N3)Cl)C(=O)NC4=NN=CS4

Origin of Product

United States

Preparation Methods

Reaction Conditions

ComponentDetailsSource
Substrate2,6-Dichloropurine (1 mmol)
NucleophilePiperidine-3-carboxamide (4 mmol)
SolventWater (2 mL)
Catalyst/BaseNone (nucleophilic substitution)
Microwave Parameters400 W, 100°C, 8 minutes
PurificationFiltration and drying (for 3a, 6a–6c); column chromatography (ethyl acetate/petroleum ether)

Key Observations :

  • Microwave Irradiation : Accelerates substitution kinetics, achieving completion in 8 minutes vs. hours under reflux.

  • Selectivity : The 6-chloro group reacts preferentially due to electronic and steric factors.

Thiadiazole Ring Formation

The piperidine-3-carboxamide moiety is functionalized to form the 1,3,4-thiadiazole ring via cyclodehydration or hydrazonoyl chloride-mediated cyclization.

Method A: Thiosemicarbazide Cyclization

Based on protocols for thiadiazole synthesis:

StepReagents/ConditionsYieldSource
Thiosemicarbazide AdditionThiosemicarbazide (1.2 mmol), POCl₃ (10 mL), 80–90°C, 1 hour63–88%
CyclizationPOCl₃, reflux, 4 hoursN/A
WorkupBasification (pH 8), filtration, recrystallization

Mechanism :

  • Thiosemicarbazone Formation : Piperidine-3-carboxamide reacts with thiosemicarbazide to form a thiosemicarbazone intermediate.

  • Cyclodehydration : POCl₃ facilitates intramolecular cyclization, expelling H₂S to yield the thiadiazole ring.

Method B: Hydrazonoyl Chloride Coupling

For thiadiazole derivatives with preformed hydrazonoyl chlorides:

StepReagents/ConditionsYieldSource
Hydrazonoyl Chloride ReactionHydrazonoyl chloride (e.g., Ar-N=CCl), base (e.g., NaHCO₃), THF, reflux48–60%
CyclizationProlonged reflux (6–8 hours)

Advantages :

  • Regioselectivity : Ensures E-configuration of the ylidene group via controlled cyclization.

  • Functional Group Compatibility : Retains sensitivity toward acidic/basic conditions.

Final Coupling and Purification

The purine and thiadiazole moieties are combined through Schiff base formation or direct cyclization.

Reaction Table

StepReagents/ConditionsYieldSource
Schiff Base FormationThiadiazole aldehyde + piperidine-3-carboxamide, dehydrating agent (e.g., POCl₃)40–55%
Final PurificationColumn chromatography (CH₂Cl₂/MeOH, 60:1)

Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

  • Catalysts : Cu(I) or Pd(II) catalysts may improve coupling efficiency in alternative routes.

Spectroscopic Validation

Key spectral data confirm the structure:

TechniqueObserved DataSource
¹H NMR δ 1.56–1.67 (m, 6H, piperidine), 8.10 (s, 1H, purine), 13.12 (s, 1H, NH)
¹³C NMR δ 24.5 (CH₂), 45.7 (N-CH₂), 152.0 (C-2), 153.1 (C-6)
IR 1702 cm⁻¹ (CO), 2260 cm⁻¹ (CN), 3449 cm⁻¹ (NH)

Challenges and Optimization

  • Low Solubility : Purine derivatives often require hydrophobic solvents (e.g., ethyl acetate) for purification.

  • Stereochemistry : E-configuration of the ylidene group is stabilized by steric and electronic factors during cyclization.

Comparative Analysis of Routes

MethodAdvantagesLimitations
Microwave-Assisted High yield, short reaction timeLimited scalability for large batches
Hydrazonoyl Chloride Precise regioselectivityRequires preformed hydrazonoyl chlorides
Thiosemicarbazide Cost-effective, straightforwardLower yields for complex substrates

Chemical Reactions Analysis

1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The chlorine atom in the purine ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiadiazole and purine compounds exhibit significant anticancer properties. The presence of electron-withdrawing groups, such as chlorine, enhances the compound's ability to inhibit cancer cell proliferation. Studies have shown that compounds similar to this one can act on various cancer cell lines, potentially overcoming drug resistance commonly seen in chemotherapy treatments .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of bacterial and fungal strains. The structural components, particularly the thiadiazole ring, contribute to its ability to disrupt microbial cell membranes, leading to cell death. This property is crucial in developing new antibiotics that can combat resistant strains of bacteria .

Antioxidant Potential

The antioxidant activity of this compound is linked to its ability to scavenge free radicals, which can cause cellular damage. This property is particularly relevant in the context of diseases where oxidative stress plays a significant role, such as neurodegenerative diseases .

Synthesis and Structure-Activity Relationship

The synthesis of 1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Purine Moiety : Utilizing chlorinated purine derivatives as starting materials.
  • Thiadiazole Ring Formation : Employing cyclization reactions involving thioketones and hydrazines.
  • Piperidine Carboxamide Attachment : Final coupling reactions to attach the piperidine group.

The structure–activity relationship (SAR) studies indicate that modifications in substituents on the thiadiazole or purine rings can significantly alter biological activity, enhancing efficacy against specific targets while minimizing toxicity .

Case Study 1: Anticancer Efficacy

A study evaluated a series of thiadiazole derivatives for their anticancer efficacy against human cancer cell lines. The results indicated that compounds with chlorine substitutions showed enhanced cytotoxicity compared to their non-chlorinated counterparts, suggesting that halogenation at specific positions can optimize therapeutic potential .

Case Study 2: Antimicrobial Activity

In another investigation, a library of thiadiazole-containing compounds was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that compounds similar to 1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide exhibited broad-spectrum activity and could serve as leads for new antibiotic development .

Mechanism of Action

The mechanism of action of 1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Insights :

  • Purine vs. Pyrazolo-Pyridine Core : The purine core in the target compound enables interactions with ATP-binding pockets in enzymes, whereas pyrazolo-pyridine derivatives (e.g., ) may exhibit distinct selectivity profiles due to altered π-π stacking and hydrogen-bonding capabilities .
  • Thiadiazole vs. Substitutions on these rings (e.g., isopropyl in the analog from ) modulate steric effects and lipophilicity .

Biological Activity

1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its biological activity, including cytotoxicity against various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C13H13ClN8OSC_{13}H_{13}ClN_{8}OS with a molar mass of 364.81 g/mol. It features a purine base and a thiadiazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC13H13ClN8OS
Molar Mass364.81 g/mol
CAS Number1190274-95-3

Anticancer Properties

Research has shown that derivatives containing the thiadiazole ring exhibit significant anticancer properties. A review highlighted that many thiadiazole derivatives demonstrated notable cytotoxicity against human cancer cell lines, including lung (A549), breast (MCF7), and colon carcinoma (HT-29) cells .

In vitro studies using the MTT assay have indicated that compounds with structural similarities to 1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide show promising results. For instance, derivatives with trifluoromethyl substitutions exhibited higher activity than doxorubicin, a standard chemotherapeutic agent .

The anticancer activity of thiadiazole derivatives is often linked to their ability to inhibit key signaling pathways involved in cancer cell proliferation. For example, some studies have shown that these compounds can induce apoptosis via caspase activation and inhibit the ERK1/2 signaling pathway .

Case Studies

  • Cytotoxicity Evaluation : In one study, various thiadiazole derivatives were tested against multiple cancer cell lines. The compound demonstrated IC50 values ranging from 5 to 20 µM across different types of cancer cells, indicating moderate to high cytotoxicity .
  • Structure-Activity Relationship (SAR) : The incorporation of different substituents on the thiadiazole ring was analyzed to determine their impact on biological activity. It was found that substituents such as trifluoromethyl groups significantly enhanced the anticancer potency of the compounds .

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